1-Phenyl-1,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,4-dihydropyridine is an organic compound belonging to the class of dihydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bonds. The phenyl group attached to the 1-position of the dihydropyridine ring enhances its chemical properties and biological activities. Dihydropyridines are well-known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension and angina .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1,4-dihydropyridine can be synthesized through various methods, with the Hantzsch reaction being one of the most common. This reaction involves the cyclocondensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol or acetic acid .
Another method involves the use of solvent-free conditions with a heterogeneous catalyst, such as magnesium ferrite nanoparticles. This approach offers advantages such as shorter reaction times, higher yields, and the ability to recycle the catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of this compound can yield tetrahydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ferric chloride, and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-Phenyl-1,4-dihydropyridine has a wide range of applications in scientific research:
Mechanism of Action
1-Phenyl-1,4-dihydropyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. By blocking these channels, this compound reduces calcium influx, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
1-Phenyl-1,4-dihydropyridine can be compared with other dihydropyridines, such as nifedipine, amlodipine, and nicardipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications . For example, amlodipine has a longer half-life and is used for chronic hypertension management, while nifedipine is used for acute angina relief .
List of Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
- Felodipine
This compound stands out due to its unique phenyl substitution, which can influence its binding affinity and selectivity for calcium channels .
Properties
CAS No. |
34865-02-6 |
---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-phenyl-4H-pyridine |
InChI |
InChI=1S/C11H11N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-10H,2H2 |
InChI Key |
YAZSOZFBCRSYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.